molecular formula C13H21N B2826743 N-(2,2-dimethylpropyl)-4-ethylaniline CAS No. 1226190-88-0

N-(2,2-dimethylpropyl)-4-ethylaniline

Cat. No. B2826743
CAS RN: 1226190-88-0
M. Wt: 191.318
InChI Key: MYAWNNQIRZSVER-UHFFFAOYSA-N
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Description

“N-(2,2-dimethylpropyl)-4-ethylaniline” is a complex organic compound. It likely contains an aniline group (a benzene ring attached to an amine group), which is a common structure in many pharmaceuticals and dyes . The “2,2-dimethylpropyl” and “4-ethylaniline” parts suggest that it may have branched alkyl groups attached .

Scientific Research Applications

Alzheimer's Disease Diagnosis

One study focused on the development of a radiofluorinated derivative used in conjunction with positron emission tomography (PET) to detect neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This derivative, related to the chemical class of N-(2,2-dimethylpropyl)-4-ethylaniline, showed potential in non-invasive diagnostic assessments for Alzheimer's disease, correlating plaque and tangle accumulation with memory performance scores (Shoghi-Jadid et al., 2002).

Antitumor Activity

Derivatives of this compound have been explored for their antitumor properties. Research into N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives highlighted their ability to intercalate with DNA, with certain compounds showing in vivo activity against solid tumors. These findings suggest potential applications in cancer therapy (Denny et al., 1987).

Cognitive and Memory Performance Improvement

Studies on choline pivaloyl esters, related to the chemical structure of this compound, have demonstrated their ability to improve cognitive and memory performances in animal models. These compounds were effective in restoring memory function impaired by specific treatments or lesions, suggesting potential benefits for treating cognitive disorders (Rispoli et al., 2004).

DNA Interaction Studies

Further research into the interaction patterns of N,N-dialkylaniline radical cations, which share a structural motif with this compound, revealed insights into their reactivity and nucleophilic substitution patterns. These findings have implications for understanding the molecular mechanisms of DNA interactions and potential applications in designing new therapeutic agents (Kirchgessner et al., 2006).

Molecular Structure and Spectroscopic Analysis

The synthesis and characterization of novel compounds within this chemical class have provided valuable information on their molecular structure and spectroscopic properties. Studies involving quantum chemical (DFT and AIM) analyses have shed light on the structural, energetic, and interaction properties of these molecules, contributing to a deeper understanding of their behavior and potential applications (Singh et al., 2013).

Safety and Hazards

The safety and hazards of “N-(2,2-dimethylpropyl)-4-ethylaniline” would depend on its specific physical and chemical properties. As a general rule, handling of chemicals should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for “N-(2,2-dimethylpropyl)-4-ethylaniline” would depend on its potential applications. If it has pharmaceutical applications, future research could focus on improving its efficacy and reducing any potential side effects. If it has industrial applications, research could focus on making its production more efficient and environmentally friendly .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-5-11-6-8-12(9-7-11)14-10-13(2,3)4/h6-9,14H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAWNNQIRZSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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